molecular formula C15H11N3O B019634 2,6-Bis(2-pyridyl)-4(1H)-pyridone CAS No. 101003-65-0

2,6-Bis(2-pyridyl)-4(1H)-pyridone

Cat. No.: B019634
CAS No.: 101003-65-0
M. Wt: 249.27 g/mol
InChI Key: HRORSVNZQWCZTD-UHFFFAOYSA-N
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Description

2,6-Bis(2-pyridyl)-4(1H)-pyridone is a heterocyclic compound that features a pyridone core substituted with two pyridyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-pyridyl)-4(1H)-pyridone typically involves the condensation of 2-acetylpyridine with 2-pyridinecarboxaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-pyridyl)-4(1H)-pyridone can undergo various chemical reactions, including:

    Oxidation: The pyridone ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form dihydropyridone derivatives.

    Substitution: The pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the pyridone ring.

    Reduction: Dihydropyridone derivatives.

    Substitution: Various substituted pyridyl-pyridone compounds.

Scientific Research Applications

2,6-Bis(2-pyridyl)-4(1H)-pyridone has several applications in scientific research:

    Coordination Chemistry: Used as a ligand to form complexes with transition metals, which can be studied for their catalytic and electronic properties.

    Biological Studies: Investigated for its potential as a chelating agent in biological systems.

    Material Science: Explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,6-Bis(2-pyridyl)-4(1H)-pyridone exerts its effects is primarily through its ability to coordinate with metal ions. The pyridyl and pyridone groups can donate electron pairs to metal centers, forming stable complexes. These complexes can then participate in various catalytic and electronic processes, depending on the nature of the metal and the surrounding ligands.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Another ligand with two pyridyl groups, but without the pyridone core.

    1,10-Phenanthroline: A ligand with a similar coordination ability but a different ring structure.

    2,6-Di(2-pyridyl)pyridine: Similar structure but lacks the pyridone functionality.

Uniqueness

2,6-Bis(2-pyridyl)-4(1H)-pyridone is unique due to the presence of both pyridyl and pyridone groups, which provide a versatile coordination environment. This allows for the formation of a wide range of metal complexes with varying properties, making it a valuable compound in coordination chemistry and related fields.

Properties

IUPAC Name

2,6-dipyridin-2-yl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRORSVNZQWCZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128143-88-4
Record name 2,6-Bis(2-pyridyl)-4(1H)-pyridone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 10 g (37 mmol) of 1,5-di-pyridin-2-yl-pentane-1,3,5-trione and 20 g (260 mmol) of ammonium acetate is boiled under reflux in 250 ml of ethanol for 8 hours. The mixture so obtained is concentrated to about half its volume. After filtration, 1′H-[2,2′;6′,2″]terpyridine-4′-one is obtained in the form of a white solid. 1H-NMR (360 MHz, DMSO-d6): 7.40-7.50 (qm, 2H); 7.87 (s, 2H); 7.92-8.0 (tm, 2H); 8.57 (d, 2H, 7.7 Hz); 8.68 (d, 2H, J=4.5 Hz), 10.9 (s, 1H). MS (EI pos., 70 eV), m/z=249 (100, [M+]); 221 (40).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 500 mL flask was charged with 2,6-bis-pyridyl-4-(1H)-pyridone (2.47 g, 9.9 mmol), phosphorus pentabromide (6.6 g, 15.4 mmol), and phosphorus oxybromide (30 g) and heated to 100° C. with stirring for 12 h, giving a black oily residue. The reaction was cooled to room temperature; ice was added cautiously to the reaction until the evolution of gas subsided. The reaction mixture was neutralized with K2CO3 (aq), extracted with CH2Cl2 (3×300 mL), dried over MgSO4, and filtered. Removal of solvent gave a tan colored solid which was purified by column chromatography on neutral alumina using 2:1 CH2Cl2:hexanes as the eluant, providing 2.65 g of pure 4′-bromo-2,2′;6′,2″-terpyridine (86% yield, based on 2.47 g of the 2,6-bis-pyridyl-4-(1H)-pyridone starting material). 1H-NMR (250 MHz, CDCl3): 8.68 (dq, 2 H, J=4.7 Hz, 0.8 Hz), 8.62 (s, 2 H), 8.56 (dt, 2 H, J=8.0 Hz, 1.0 Hz), 7.84 (td, J=7.7 Hz, 1.7 Hz), 7.33 (ddd, 2 H, J=7.6 Hz, 4.9 Hz, 1.2 Hz). HRMS (ESI+) m/z: 333.9955 (calcd for C15H10N3BrNa (M+Na)+ 333.9956).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3.18 9 (10 mmol) 4,4″-dichlor-1′H-[2,2′;6′,2″]terpyridin-4′-on, 5.21 g (40 mmol) 1-(2-hydroxyethyl)-piperazin, and 30 mg Zn(II)-chloride in 300 ml chlorobenzol is refluxed for 18 hours. Afterwards the solution is concentrated by a rotary evaporator. The raw product is recrystallized from 40 ml water respectively 30 ml methanol. The whitish 4,4″-Bis-[4-(2-hydroxy-ethyl)-piperazin-1-yl)]-1′H-[2,2′;6′,2″]terpyridin-4′-on is obtained.
[Compound]
Name
9
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
4,4″-dichlor-1′H-[2,2′;6′,2″]terpyridin-4′-on
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
[Compound]
Name
Zn(II) chloride
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the choice of counterion influence the properties of 2,6-Bis(2-pyridyl)-4(1H)-pyridone-based metal complexes?

A2: Research has shown that the counterion plays a crucial role in determining the solid-state packing and magnetic behaviour of this compound complexes. Different counterions, like BF4-, SiF62-, ClO4-, and others, lead to variations in crystal packing, influencing intermolecular interactions and potentially affecting spin-crossover behaviour. [] For instance, the 2·1H2O complex exhibits polymorphism, with each polymorph displaying distinct spin-crossover behaviour due to differences in crystal packing and intermolecular interactions. []

Q2: Can you elaborate on the spin-crossover behaviour observed in some this compound complexes?

A3: Cobalt(II) complexes with this compound have been shown to exhibit interesting spin-crossover behaviour. [, , ] Spin-crossover refers to the transition between high-spin and low-spin electronic configurations of the metal ion, often triggered by temperature changes. In these complexes, the ligand field strength around the cobalt(II) ion can be tuned to lie near the spin-crossover region. As a result, factors like temperature, pressure, or even subtle changes in the crystal lattice (e.g., due to different counterions or solvent molecules) can induce a transition between the high-spin and low-spin states. [] This makes these complexes attractive for applications in molecular switches, sensors, and data storage devices.

Q3: Are there examples of how the bridging mode of a co-ligand impacts the magnetic properties in this compound complexes?

A4: Yes, research has demonstrated the impact of bridging ligands on the magnetic properties of dinuclear nickel(II) complexes containing this compound. In one study, two complexes were synthesized with different bridging modes of the azide (N3-) ligand. The complex with end-to-end µ1,3-N3 bridging exhibited antiferromagnetic interactions, while the complex with µ1,1-N3 bridging displayed ferromagnetic interactions. [] This highlights the significant influence of the bridging ligand's coordination mode on the magnetic exchange interactions between metal centers in these complexes.

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